

A Comparative Performance Analysis of Trinitroaniline-Based Explosives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Trinitroaniline**

Cat. No.: **B13749157**

[Get Quote](#)

A comprehensive guide for researchers and scientists, this document provides an objective comparison of the performance of key **trinitroaniline**-based explosives: 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB), 1,3-Diamino-2,4,6-trinitrobenzene (DATB), and 2,4,6-**Trinitroaniline** (TNA). This analysis is supported by experimental data on their detonation properties, sensitivity to external stimuli, and thermal stability.

The family of **trinitroaniline** explosives is renowned for its remarkable insensitivity and high thermal stability, making them crucial components in a variety of applications where safety and reliability are paramount. This guide delves into the key performance metrics of TATB, DATB, and TNA, offering a side-by-side comparison to aid in material selection and development.

Performance Characteristics at a Glance

The following table summarizes the key performance data for TATB, DATB, and TNA, compiled from various sources. It is important to note that performance characteristics can be influenced by the specific formulation, crystal morphology, and test conditions.

Property	TATB (1,3,5-Triamino-2,4,6-trinitrobenzene)	DATB (1,3-Diamino-2,4,6-trinitrobenzene)	TNA (2,4,6-Trinitroaniline / Picramide)
Density (g/cm ³)	1.80 - 1.937	1.80	1.72 - 1.8
Detonation Velocity (m/s)	7,350 - 7,860	~7,600	7,300
Detonation Pressure (GPa)	~25.7 - 31.5	~25.1	Not readily available
Impact Sensitivity (H ₅₀ , cm)	> 320	Less sensitive than TNT	Data not readily available
Friction Sensitivity (N)	> 360	Less sensitive than TNT	Data not readily available
Thermal Stability (Decomposition Temp., °C)	~350	Data not readily available	188 (melts), 220 (ignition)[1]

Detonation Performance

Detonation velocity and pressure are primary indicators of an explosive's power and brisance. While all three **trinitroaniline** derivatives exhibit robust detonation characteristics, there are notable distinctions.

1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) is distinguished by its exceptional insensitivity, often considered the benchmark for insensitive high explosives[2]. Its detonation velocity is respectable, though slightly lower than some more sensitive explosives like RDX[3]. The high density of TATB contributes significantly to its detonation pressure[3].

1,3-Diamino-2,4,6-trinitrobenzene (DATB) also demonstrates good performance as a heat-resistant and shock-insensitive explosive. At a density of 1.80 g/cm³, its detonation velocity is approximately 7,600 m/s with a Chapman-Jouguet pressure of 251 kb[4].

2,4,6-Trinitroaniline (TNA), also known as Picramide, possesses a detonation velocity of 7,300 m/s at a density of 1.72 g/cm³[5][6]. While a potent explosive, its sensitivity is generally

higher than that of TATB.

Sensitivity to External Stimuli

The sensitivity of an explosive to impact, friction, and electrostatic discharge is a critical factor for safe handling and application.

TATB is exceptionally insensitive to mechanical stimuli, with an impact sensitivity (H_{50}) greater than 320 cm and a friction sensitivity exceeding 360 N[7]. This remarkable insensitivity is attributed to its unique molecular and crystal structure, which features extensive intramolecular and intermolecular hydrogen bonding[2].

DATB is noted to be less sensitive to slowly applied mechanical shocks than TNT[4]. However, when subjected to more rapid shocks, its behavior is more comparable to Composition B[4].

Comprehensive, standardized sensitivity data for TNA is less prevalent in publicly available literature. However, it is generally considered to be more sensitive than TATB.

Thermal Stability

The ability of an explosive to withstand high temperatures without decomposing is crucial for applications involving elevated thermal environments.

TATB exhibits outstanding thermal stability, with a decomposition temperature around 350°C. This high level of thermal resilience is a key characteristic that makes it suitable for a wide range of demanding applications. The thermal decomposition of TATB has been studied extensively and is understood to proceed through complex reaction pathways, including the formation of furoxans and furazans[8][9].

TNA has a melting point of 188°C and an ignition point of 220°C[1].

Experimental Protocols

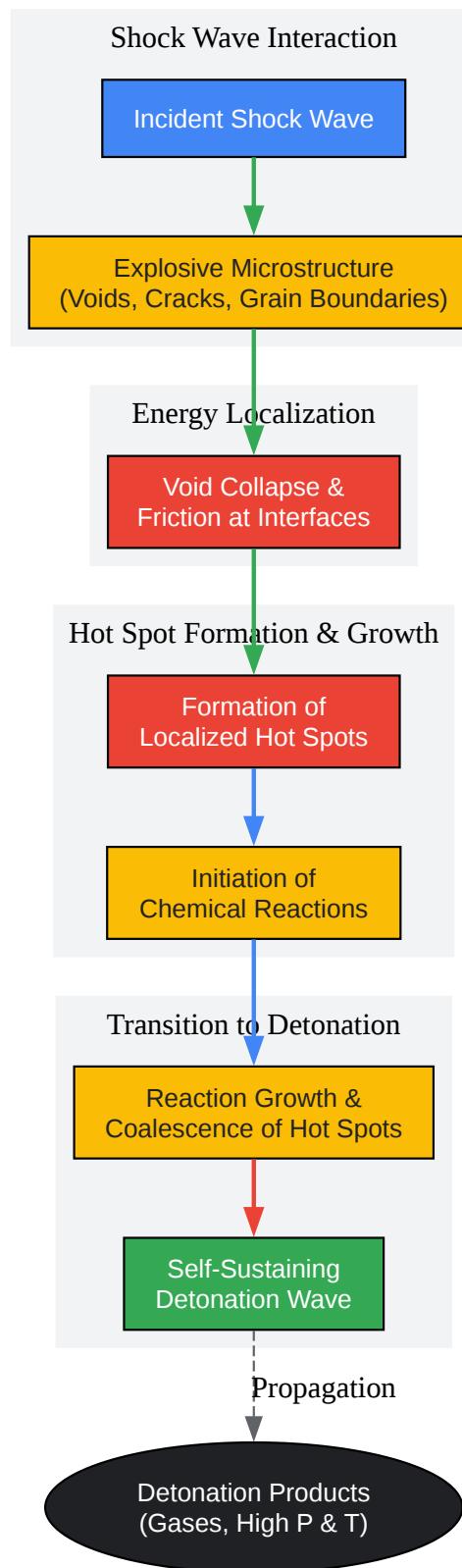
The performance data presented in this guide is derived from standardized experimental tests. Below are brief descriptions of the methodologies used to determine key explosive properties.

Determination of Detonation Velocity

A common and effective method for measuring detonation velocity is the Dautriche method. This technique involves initiating an explosive charge at two points a known distance apart. A detonating cord with a known detonation velocity is placed in contact with the charge at these two points. The collision point of the two detonation waves within the cord is marked, and from this, the detonation velocity of the test explosive can be calculated[10]. Another prevalent technique is the electrical probe method, where probes are placed at precise intervals along the explosive column. As the detonation front passes each probe, an electrical signal is generated, allowing for the time of arrival to be recorded and the velocity to be calculated[1].

Impact Sensitivity Testing

The drop weight impact test is a standard method for determining the impact sensitivity of an explosive. A specified weight is dropped from varying heights onto a sample of the explosive material. The height at which there is a 50% probability of initiation (H_{50}) is determined statistically, often using the Bruceton method. The test apparatus typically consists of a drop weight, a striker, and a sample holder. A positive reaction is indicated by effects such as sound, flash, or smoke.


Friction Sensitivity Testing

The BAM friction test is a widely used method to assess the sensitivity of an explosive to frictional stimuli. A small sample of the explosive is placed on a porcelain plate, and a weighted porcelain pin is brought into contact with it. The plate is then moved back and forth, subjecting the sample to friction. The test is repeated with increasing loads on the pin until initiation (e.g., crackling, flame, or explosion) is observed. The friction sensitivity is reported as the lowest load at which a reaction occurs.

Initiation Mechanism: The Role of Hot Spots

The initiation of detonation in solid explosives under shock loading is a complex process that is not fully understood. It is widely accepted that the formation of localized high-temperature regions, known as "hot spots," is a critical step in this process[3][11]. These hot spots act as ignition centers, and their growth and coalescence can lead to a self-sustaining detonation wave. The insensitivity of explosives like TATB is closely linked to the dynamics of hot spot formation and evolution.

The following diagram illustrates the conceptual workflow of shock initiation in a solid explosive, highlighting the critical role of hot spot formation.

[Click to download full resolution via product page](#)

Caption: Workflow for shock initiation of detonation in solid explosives.

Conclusion

The **trinitroaniline**-based explosives, particularly TATB, offer an exceptional combination of high performance and remarkable insensitivity. This makes them indispensable materials for applications where safety and stability are of the utmost importance. While DATB and TNA also present valuable energetic properties, TATB remains the gold standard for insensitive high explosives. The continued study of their performance, sensitivity, and the fundamental mechanisms of their initiation will undoubtedly lead to the development of even safer and more reliable energetic materials in the future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simulating hot-spot formation in insensitive high explosives | Lawrence Livermore National Laboratory [llnl.gov]
- 4. nmt.edu [nmt.edu]
- 5. Research uncovers missing physics in explosive hotspots | Lawrence Livermore National Laboratory [llnl.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. Detonation velocity - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Performance Analysis of Trinitroaniline-Based Explosives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13749157#performance-comparison-of-trinitroaniline-based-explosives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com